4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide
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Overview
Description
4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a triazine ring, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the formation of the triazine ring and the subsequent sulfonation to introduce the benzenesulfonamide group. The reaction conditions often involve the use of solvents like tetrahydrofuran, and reagents such as potassium carbonate and hydrochloric acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products
Scientific Research Applications
4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide stands out due to its unique combination of a morpholine ring, a triazine ring, and a benzenesulfonamide group. Similar compounds include:
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzenesulfonamide: This compound also contains a morpholine ring and a benzenesulfonamide group but differs in the presence of a quinazoline ring.
4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,3,5-triazin-2-yl}benzenesulfonamide: Similar in structure but lacks the tetrahydro configuration of the triazine ring.
Properties
Molecular Formula |
C17H27N5O3S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-methyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H27N5O3S/c1-15-3-5-16(6-4-15)26(23,24)20-17-18-13-22(14-19-17)8-2-7-21-9-11-25-12-10-21/h3-6H,2,7-14H2,1H3,(H2,18,19,20) |
InChI Key |
RPDUENAVTJQMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCN3CCOCC3 |
Origin of Product |
United States |
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